Cas no 445-26-1 (1-(2-Fluorophenyl)ethanol)

1-(2-Fluorophenyl)ethanol structure
1-(2-Fluorophenyl)ethanol structure
商品名:1-(2-Fluorophenyl)ethanol
CAS番号:445-26-1
MF:C8H9FO
メガワット:140.1549
MDL:MFCD00014401
CID:37419
PubChem ID:123066

1-(2-Fluorophenyl)ethanol 化学的及び物理的性質

名前と識別子

    • 1-(2-Fluorophenyl)ethanol
    • 2-Fluorophenyl methyl carbinol
    • o-Fluorophenylmethylcarbinol
    • 2-Fluorophenylmethylcarbinol
    • 1-(2-fluorophenyl)ethan-1-ol
    • 2-Fluoro-alpha-methylbenzyl alcohol
    • 2-FLUOROPHENYLETHANOL
    • 1-(m-FLUOROPHENYL)ETHANOL
    • SXFYVXSOEBCFLV-UHFFFAOYSA-N
    • 1-(2'-fluorophenyl)ethanol
    • FLUOROPHENYLMETHYLCARBINOL
    • 1-(O-FLUOROPHENYL)ETHANOL
    • 2fluoro-alpha-methylbenzyl alcohol
    • FT-0605279
    • MFCD03092991
    • AKOS000248908
    • MFCD00014401
    • Benzenemethanol, 2-fluoro-.alpha.-methyl-
    • SCHEMBL14088059
    • DTXSID50963232
    • 1-(2-Fluorophenyl)ethan-1-ol, 2-Fluorophenylmethylcarbinol
    • SCHEMBL625219
    • NS00043937
    • FT-0602228
    • SY005055
    • AKOS016842819
    • EN300-127797
    • EINECS 207-155-5
    • A872522
    • SY040023
    • CS-0154084
    • A826611
    • AS-31708
    • A810372
    • SB34081
    • 445-26-1
    • FT-0605110
    • W-106191
    • DB-051226
    • (1R)-1-(2-fluorophenyl)ethan-1-ol
    • MDL: MFCD00014401
    • インチ: 1S/C8H9FO/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,1H3
    • InChIKey: SXFYVXSOEBCFLV-UHFFFAOYSA-N
    • ほほえんだ: FC1=C([H])C([H])=C([H])C([H])=C1C([H])(C([H])([H])[H])O[H]

計算された属性

  • せいみつぶんしりょう: 140.06400
  • どういたいしつりょう: 140.063743068g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 105
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • トポロジー分子極性表面積: 20.2

じっけんとくせい

  • 色と性状: 未確定
  • ふってん: 205-206 ºC
  • フラッシュポイント: 87.9℃
  • 屈折率: 1.5060
  • すいようせい: Immiscible in water.
  • PSA: 20.23000
  • LogP: 1.87900
  • ようかいせい: 未確定

1-(2-Fluorophenyl)ethanol セキュリティ情報

  • 危害声明: Flammable
  • WGKドイツ:3
  • 危険カテゴリコード: R36/37/38
  • セキュリティの説明: S26-S36
  • 危険物標識: Xi
  • リスク用語:R36/37/38
  • セキュリティ用語:S26;S36
  • 危険レベル:IRRITANT

1-(2-Fluorophenyl)ethanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Oakwood
006337-5g
2-Fluorophenyl methyl carbinol
445-26-1 97%
5g
$35.00 2024-07-19
Enamine
EN300-127797-2.5g
1-(2-fluorophenyl)ethan-1-ol
445-26-1 95%
2.5g
$21.0 2023-06-08
abcr
AB104000-1 g
2-Fluorophenylmethylcarbinol, 97%; .
445-26-1 97%
1 g
€74.20 2023-07-20
Key Organics Ltd
AS-31708-5MG
1-(2-fluorophenyl)ethanol
445-26-1 >97%
5mg
£46.00 2023-09-09
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-QK969-20g
1-(2-Fluorophenyl)ethanol
445-26-1 98%
20g
¥819.0 2022-07-29
Enamine
EN300-127797-1.0g
1-(2-fluorophenyl)ethan-1-ol
445-26-1 95%
1g
$19.0 2023-06-08
Apollo Scientific
PC4171-100g
2-Fluoro-alpha-methylbenzyl alcohol
445-26-1 98%
100g
£210.00 2025-02-21
TRC
F632303-100mg
1-(2-Fluorophenyl)ethanol
445-26-1
100mg
$ 65.00 2022-06-04
Chemenu
CM343493-100g
1-(2-Fluorophenyl)ethanol
445-26-1 95%+
100g
$393 2022-06-11
abcr
AB104000-5 g
2-Fluorophenylmethylcarbinol, 97%; .
445-26-1 97%
5 g
€103.80 2023-07-20

1-(2-Fluorophenyl)ethanolに関する追加情報

Recent Advances in the Study of 1-(2-Fluorophenyl)ethanol (CAS: 445-26-1) in Chemical Biology and Pharmaceutical Research

1-(2-Fluorophenyl)ethanol (CAS: 445-26-1) is a fluorinated aromatic alcohol that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various bioactive molecules, including chiral drugs and fluorinated pharmaceuticals. The presence of the fluorine atom at the ortho position of the phenyl ring imparts unique electronic and steric properties, making it a valuable building block in medicinal chemistry.

Recent studies have focused on the asymmetric synthesis of 1-(2-Fluorophenyl)ethanol to achieve high enantiomeric purity, which is critical for its use in drug development. A 2023 study published in the Journal of Organic Chemistry demonstrated an efficient enzymatic reduction method using ketoreductases, achieving >99% enantiomeric excess (ee) under mild reaction conditions. This green chemistry approach aligns with the growing demand for sustainable synthetic methodologies in the pharmaceutical industry.

In pharmaceutical applications, 1-(2-Fluorophenyl)ethanol has been investigated as a precursor for the synthesis of novel antipsychotic agents. A 2022 patent application (WO2022156789) disclosed its use in the preparation of fluorinated analogs of aripiprazole, showing improved blood-brain barrier penetration compared to non-fluorinated counterparts. These findings highlight the compound's potential in addressing challenges in central nervous system drug delivery.

The metabolic stability of 1-(2-Fluorophenyl)ethanol and its derivatives has been another area of active research. A 2023 study in Drug Metabolism and Disposition reported that fluorination at the 2-position significantly reduces oxidative metabolism by cytochrome P450 enzymes, potentially leading to improved pharmacokinetic profiles. This property makes it particularly valuable for designing drugs with longer half-lives and reduced dosing frequencies.

Recent advances in analytical techniques have enabled more precise characterization of 1-(2-Fluorophenyl)ethanol and its derivatives. A 2024 publication in Analytical Chemistry described a novel LC-MS/MS method for quantifying trace amounts of this compound in biological matrices, with a detection limit of 0.1 ng/mL. This development is crucial for pharmacokinetic studies and drug metabolism research involving this fluorinated building block.

Looking forward, researchers are exploring the application of 1-(2-Fluorophenyl)ethanol in PROTAC (Proteolysis Targeting Chimera) technology. Preliminary results presented at the 2024 ACS Spring Meeting suggest that fluorinated linkers derived from this compound may enhance the proteolytic efficiency of PROTAC molecules, opening new avenues for targeted protein degradation therapies.

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Amadis Chemical Company Limited
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